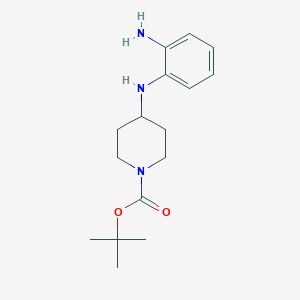

tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate

Übersicht

Beschreibung

The compound tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate is a chemical intermediate that appears to be related to a family of compounds synthesized for various applications, including medicinal chemistry and material science. Although the specific compound is not directly mentioned in the provided papers, the structure suggests it is an amine derivative of piperidine with a tert-butyl ester group, which is a common motif in drug design due to its steric bulk that can influence the pharmacokinetic properties of pharmaceutical agents.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from commercially available materials. For instance, tert-butyl 4-oxopiperidine-1-carboxylate is used as a starting material for synthesizing a series of Schiff base compounds, which are then characterized using spectroscopic methods such as FTIR, NMR, and X-ray crystallography . Another related compound, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, is synthesized through amination using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . These methods could potentially be adapted for the synthesis of tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular and crystal structure of synthesized compounds. For example, the structure of a related compound, (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, is characterized by X-ray analysis, revealing intramolecular hydrogen bonding that stabilizes the molecular structure . Density functional theory (DFT) is also employed to optimize molecular structures and predict properties such as intramolecular hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl piperidine carboxylate derivatives can be inferred from the reactions they undergo. For instance, condensation reactions are used to synthesize oxadiazole derivatives , and nucleophilic substitution, oxidation, halogenation, and elimination reactions are employed to synthesize tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate . These reactions indicate that the tert-butyl piperidine carboxylate moiety can participate in various chemical transformations, which could be relevant for the synthesis and further functionalization of tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine carboxylate derivatives are characterized using various spectroscopic techniques. Compounds are typically analyzed using NMR, MS, FT-IR, and elemental analysis to confirm their structures . The crystallographic data provide insights into the solid-state structure, which can influence the physical properties such as solubility and melting point. Computational studies, including MEP and FMO analyses, offer predictions about the reactivity and interaction of these compounds with biological targets or other chemicals .

Wissenschaftliche Forschungsanwendungen

Application

“tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate” is used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl .

Method of Application

This compound is an N-protected derivative of 4-anilinopiperidine which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .

Illicit Drug Manufacture

Application

This compound is used as a precursor in the illicit manufacture of fentanyl and its analogues . It has been placed under international control to prevent its misuse .

Method of Application

The compound is used in various synthesis methods to produce fentanyl and its analogues . The specific procedures and technical parameters are not publicly available due to the sensitive nature of this information .

Results or Outcomes

The misuse of this compound in the illicit manufacture of fentanyl has contributed to the opioid crisis in North America . The U.S. Centers for Disease Control and Prevention estimated that in the 12-month period ending in October 2021, more than 105,000 Americans died of drug overdoses, with 66 percent of those deaths related to synthetic opioids including fentanyl .

Synthesis of Biologically Active Compounds

Application

A compound similar to “tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate”, known as “Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate”, is used as an intermediate in the synthesis of biologically active compounds such as crizotinib .

Method of Application

This compound is synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . The specific procedures and technical parameters are not provided in the source .

Results or Outcomes

The synthesis of this compound has been successful, as it is used in the production of crizotinib, a drug used in cancer treatment .

Proteolysis-Targeting Chimera Molecules

Application

A compound similar to “tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate”, known as “tert-Butyl 4-(Piperazin-1-ylmethyl)piperidine-1-carboxylate”, is used as a linker in the design of Proteolysis-Targeting Chimera (PROTAC) molecules .

Method of Application

This compound is used as a linker between the two functional groups of a PROTAC molecule, which are typically a ligand for an E3 ubiquitin ligase and a ligand for the target protein . The specific procedures and technical parameters are not provided in the source .

Results or Outcomes

The use of this compound in the design of PROTAC molecules has been successful, as it allows for the targeted degradation of specific proteins .

Synthesis of 2-Amino-1-Hydroxyethyl Derivatives

Application

A compound similar to “tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate”, known as “tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate”, is used in the synthesis of 2-amino-1-hydroxyethyl derivatives .

Method of Application

The specific procedures and technical parameters for the synthesis of 2-amino-1-hydroxyethyl derivatives using this compound are not provided in the source .

Results or Outcomes

The synthesis of 2-amino-1-hydroxyethyl derivatives using this compound has been successful .

Safety And Hazards

Zukünftige Richtungen

This compound is used as an intermediate in the manufacture of fentanyl and its analogues . Given the ongoing opioid crisis in North America, there is a need for careful regulation and control of such substances . The future directions of this compound will likely be influenced by developments in the field of opioid research and regulation .

Eigenschaften

IUPAC Name |

tert-butyl 4-(2-aminoanilino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMKZPZMTWAMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464158 | |

| Record name | tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate | |

CAS RN |

79099-00-6 | |

| Record name | tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1338960.png)

![2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1338976.png)